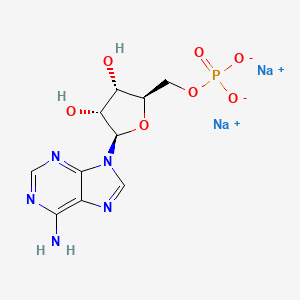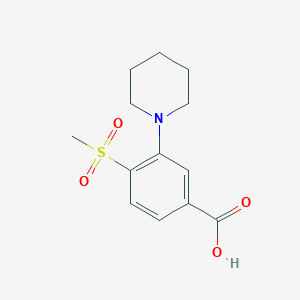
Adenosine Phosphate Disodium
描述
Adenosine phosphate disodium, commonly referred to as adenosine diphosphate (ADP) in its disodium salt form, is a critical compound in cellular metabolism. It plays a pivotal role in energy transfer within cells and is involved in signal transduction processes. The compound is a derivative of adenosine triphosphate (ATP), which is the primary energy currency of the cell. When ATP is hydrolyzed, it loses a phosphate group and becomes ADP, releasing energy in the process that is used to power various cellular functions.
Synthesis Analysis
The synthesis of ADP can occur through several biochemical pathways within the cell. One such pathway involves the enzymatic conversion of ATP to ADP, which is a common reaction in cellular metabolism. In the context of research, ADP can also be synthesized chemically for experimental purposes. For instance, poly(adenosine diphosphate ribose) was synthesized from NAD+ with calf thymus nuclei, indicating a method of producing ADP-related compounds in the laboratory .
Molecular Structure Analysis
The molecular structure of adenosine phosphate compounds has been extensively studied to understand their function in biological systems. The crystal and molecular structure of adenosine 3'-phosphate, a related compound, has been determined, revealing intricate details such as the orientation of the base and ribose planes and the hydrogen bonding patterns . These structural insights are crucial for understanding how ADP interacts with other molecules, especially metal ions, which are essential for its function in enzymatic reactions.
Chemical Reactions Analysis
ADP is involved in a myriad of chemical reactions within the cell. One of the most significant is its role in kinase reactions, where it serves as a substrate for the addition of phosphate groups to various molecules, a process that is often dependent on the formation of metal complexes with ADP . The interaction of ADP with divalent metal ions, such as Mg2+ and Ca2+, is critical for its function in these enzymatic processes. The study of these interactions using nuclear magnetic resonance (NMR) spectroscopy has provided insights into the changes in reactivity and structure of ADP when complexed with metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ADP are influenced by its interactions with metal ions and other molecules. NMR spectra have shown that the presence of divalent metal ions causes changes in the chemical shifts of the phosphorus nuclei in ADP, indicating the formation of complexes . Additionally, the existence of branching structures in poly(adenosine diphosphate ribose) suggests that ADP can form complex macromolecular arrangements with varying physical properties . The crystallographic analysis of adenosine 3'-phosphate provides further details on the physical characteristics of these nucleotides, such as bond angles and hydrogen bonding schemes .
科学研究应用
1. Solid-State NMR Studies
Adenosine phosphate disodium is studied using various solid-state NMR techniques, revealing details about its crystallographic sites and providing insights into its structural properties (Ding & Mcdowell, 2000).
2. Role in Metabolism and Biochemical Processes
Research has demonstrated the critical roles of adenosine phosphate compounds in energy storage, signal transduction, and DNA repair. For instance, hydrolysis studies of adenosine monophosphate disodium salt in various pH conditions have provided insights into these biochemical processes (Sim & Kaur, 2019).
3. Biochemical Properties and Enzyme Reactions
Adenosine phosphate disodium is central to numerous enzyme reactions and biochemical properties, such as its involvement in nucleotide synthesis and degradation pathways in biological systems (Crawford et al., 1957).
4. Biomedical Applications and Material Science
Recent advancements include its use as an organic phosphorus source in the synthesis of high-performance materials, such as hollow amorphous nickel phosphate microspheres for supercapacitor electrodes (Li et al., 2019).
5. Spectroscopy and Analytical Chemistry
Adenosine phosphate disodium is used in analytical chemistry, particularly in spectrofluorimetric methods for determining nucleotides and in the study of nucleic acid components (Yu et al., 2008).
未来方向
Adenosine triphosphate (ATP) is an energy-carrying molecule known as “the energy currency of life” or “the fuel of life,” because it’s the universal energy source for all living cells . Every living organism consists of cells that rely on ATP for their energy needs . ATP is made by converting the food we eat into energy . It’s an essential building block for all life forms .
属性
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXLVXZRPRRCRP-IDIVVRGQSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196617 | |
| Record name | Adenosine phosphate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine Phosphate Disodium | |
CAS RN |
4578-31-8 | |
| Record name | Adenosine phosphate disodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004578318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine phosphate disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium adenosine 5'-phosphate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE PHOSPHATE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1WZ11DSRN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328708.png)
![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)
![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328721.png)
![[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328723.png)
-amino]acetic acid](/img/structure/B1328725.png)

![1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328736.png)
